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Compound of Interest

Compound Name: NA-17

Cat. No.: B15580011 Get Quote

For researchers, scientists, and drug development professionals, the selection of a highly

specific and potent antibody is paramount to the success of experimental and therapeutic

endeavors. This guide provides an objective comparison of commercially available anti-

ADAM17 (A Disintegrin and Metalloproteinase 17) antibodies, with a focus on their

performance in key applications. The data presented here is intended to aid in the selection of

the most suitable reagent for your research needs.

Quantitative Performance Comparison
The following table summarizes the quantitative data for a selection of anti-ADAM17

antibodies. This data has been compiled from published research and manufacturer's

datasheets.
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Antibody
Name/ID

Manufactur
er

Type Affinity (Kd) IC50
Validated
Application
s

MEDI3622 MedImmune
Monoclonal

(Human)

Data Not

Readily

Available

Potent

Inhibitor

In vivo

functional

assays, Flow

Cytometry

D8P1C1

N/A

(Research

Antibody)

Monoclonal

Data Not

Readily

Available

0.037

µg/mL[1]

Inhibition of

cancer cell

proliferation[1

]

D5P2A11

N/A

(Research

Antibody)

Monoclonal

Data Not

Readily

Available

0.069

µg/mL[1]

Inhibition of

cancer cell

proliferation[1

]

ab39162 Abcam
Polyclonal

(Rabbit)

Data Not

Readily

Available

Data Not

Readily

Available

WB, IP, IHC-

P, ICC/IF[2]

PA5-27395

Thermo

Fisher

Scientific

Polyclonal

(Rabbit)

Data Not

Readily

Available

Data Not

Readily

Available

WB, IHC

(Paraffin)

GTX31632 GeneTex
Polyclonal

(Rabbit)

Data Not

Readily

Available

Data Not

Readily

Available

WB, ICC/IF,

ELISA[3]

Experimental Protocols
Detailed methodologies for key validation experiments are provided below to ensure

reproducibility and accurate comparison.

Western Blot Protocol for Antibody Validation
Western blotting is a fundamental technique to assess the specificity of an antibody by

detecting a single band at the expected molecular weight of the target protein.[4][5]
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1. Sample Preparation:

Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

Determine the total protein concentration of the lysate using a protein assay (e.g., BCA

assay).

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

2. Gel Electrophoresis:

Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a

wet or semi-dry transfer system.

Confirm the transfer efficiency by staining the membrane with Ponceau S.

4. Blocking:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-

specific antibody binding.

5. Primary Antibody Incubation:

Dilute the primary anti-ADAM17 antibody in the blocking buffer at the manufacturer's

recommended concentration.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

6. Washing:
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Wash the membrane three times for 10 minutes each with TBST to remove unbound primary

antibody.

7. Secondary Antibody Incubation:

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody, specific for the primary antibody's host species, for 1 hour at room temperature.

8. Detection:

Wash the membrane three times for 10 minutes each with TBST.

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the

protein bands using a chemiluminescence imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is used to quantify the amount of a target protein in a sample and can be adapted to

assess antibody affinity and specificity.[6][7][8]

1. Coating:

Coat the wells of a 96-well microplate with 100 µL of recombinant ADAM17 protein (1-10

µg/mL in coating buffer) overnight at 4°C.

2. Blocking:

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room

temperature.

3. Primary Antibody Incubation:

Wash the plate three times with wash buffer.

Add 100 µL of serially diluted anti-ADAM17 antibody to the wells and incubate for 2 hours at

room temperature.
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4. Washing:

Wash the plate three times with wash buffer.

5. Secondary Antibody Incubation:

Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well

and incubate for 1 hour at room temperature.

6. Detection:

Wash the plate five times with wash buffer.

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30

minutes.

Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

7. Data Analysis:

Read the absorbance at 450 nm using a microplate reader.

Generate a standard curve to determine the concentration of the target protein or to compare

the relative affinities of different antibodies.

Flow Cytometry Protocol for Antibody Specificity
Flow cytometry is used to assess the binding of an antibody to its target on the cell surface.[9]

[10][11]

1. Cell Preparation:

Harvest cells and wash them with ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.1%

sodium azide).

Resuspend the cells to a concentration of 1x10^6 cells/mL in FACS buffer.

2. Staining:
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Aliquot 100 µL of the cell suspension into flow cytometry tubes.

Add the primary anti-ADAM17 antibody at the optimal concentration (determined by titration)

to the cells.

Incubate on ice for 30 minutes in the dark.

3. Washing:

Wash the cells twice with 1 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes

and decanting the supernatant.

4. Secondary Antibody Staining (if required):

If the primary antibody is not directly conjugated to a fluorophore, resuspend the cell pellet in

100 µL of FACS buffer containing a fluorescently labeled secondary antibody.

Incubate on ice for 30 minutes in the dark.

Wash the cells twice as described in step 3.

5. Data Acquisition:

Resuspend the final cell pellet in 500 µL of FACS buffer.

Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical

analysis.

6. Data Analysis:

Analyze the data using flow cytometry software. Gate on the live cell population and assess

the shift in fluorescence intensity of the stained cells compared to an isotype control.

Visualizations
Experimental Workflow for Antibody Cross-Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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